molecular formula C23H24N2O4 B6502629 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929444-53-1

9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6502629
CAS No.: 929444-53-1
M. Wt: 392.4 g/mol
InChI Key: CZLUFSKPKWCLNW-UHFFFAOYSA-N
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Description

The compound 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is an intriguing organic molecule that belongs to the broader class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of morpholine and phenyl groups contributes to its chemical versatility and biological relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one typically involves the following steps:

  • Preparation of 3-phenylchromen-4-one: This can be achieved through the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization.

  • Introduction of the Oxazine Moiety: The chromenone derivative is then reacted with appropriate nitroso compounds to form the oxazine ring.

  • Attachment of the Morpholine Group: The final step involves the alkylation of the oxazine derivative with 2-(morpholin-4-yl)ethyl chloride under basic conditions.

Industrial Production Methods: Industrial synthesis may follow similar routes but optimized for large-scale production, focusing on yield and cost-effectiveness. This includes the use of automated continuous-flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of quinone derivatives.

  • Reduction: Reduction can occur at the oxazine ring, potentially opening the ring to form different reduced analogs.

  • Substitution: Nucleophilic substitution reactions are possible, especially at the morpholine nitrogen and the phenyl ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like amines or alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

  • Oxidation Products: Quinones and phenol derivatives.

  • Reduction Products: Reduced oxazine derivatives.

  • Substitution Products: Various N-substituted morpholine and phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as building blocks in organic synthesis for the development of new compounds.

  • Employed in studying reaction mechanisms and dynamics.

Biology:

  • Explored for potential as enzyme inhibitors due to the presence of the morpholine ring.

  • Investigated for their role in modulating biological pathways.

Medicine:

  • Potential therapeutic agents in the treatment of neurological disorders.

  • Examined for antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific chemical properties.

  • Investigated for use in agricultural chemicals due to their biological activity.

Mechanism of Action

The mechanism of action for 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one involves interaction with specific molecular targets, including enzymes and receptors. The morpholine ring can interact with enzyme active sites, potentially inhibiting their activity. The phenyl and chromeno[8,7-e][1,3]oxazin rings can participate in hydrophobic interactions and π-π stacking, modulating biological pathways.

Comparison with Similar Compounds

  • 8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one: Similar core structure but lacks the morpholine and phenyl substitutions, leading to different biological activities.

  • 2-(morpholin-4-yl)ethyl derivatives: Compounds with similar side chains but different core structures, affecting their mechanism of action and applications.

  • 3-phenylchromen-4-one derivatives: These compounds share the phenyl and chromenone core but differ in the functional groups attached, influencing their reactivity and biological properties.

Uniqueness: The combination of the morpholine, phenyl, and chromeno[8,7-e][1,3]oxazin moieties in 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

There you have it: a deep dive into this fascinating compound. Where should we go from here?

Biological Activity

The compound 9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS Number: 929512-84-5) is a member of the chromeno[8,7-e][1,3]oxazine class of compounds. This article aims to summarize its biological activities based on recent research findings, including anticancer properties and potential mechanisms of action.

Chemical Structure

The molecular structure of the compound features a chromeno[8,7-e][1,3]oxazine core with a morpholine group that may influence its pharmacological properties. The presence of the morpholine moiety is significant for enhancing solubility and modulating biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds within the oxazine class exhibit notable anticancer properties. For instance, related compounds such as 2-phenyl-4H-benzo[d][1,3]oxazin-4-one were evaluated for their anticancer activity against human lung cancer cell lines (A549). This compound showed an IC50 value of 65.43 ± 2.7 μg/mL , indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 14.61 ± 2.3 μg/mL) .

Table 1: Anticancer Activity Comparison

CompoundIC50 (μg/mL)Reference
9-[2-(morpholin-4-yl)ethyl]-...TBDCurrent Study
2-phenyl-4H-benzo[d][1,3]oxazin-4-one65.43 ± 2.7
Doxorubicin14.61 ± 2.3Standard Control

Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cancer cell proliferation and survival. For example, the docking score for related compounds indicates strong binding affinities to Methionyl-tRNA Synthetase (MRS), which is crucial for protein synthesis in cancer cells .

Study on Related Compounds

A study conducted by Noolvi et al. synthesized various oxazine derivatives and assessed their biological activities. The results indicated that modifications in the substituents significantly affected the anticancer efficacy and selectivity towards different cancer cell lines .

Table 2: Summary of Biological Activities in Related Compounds

Compound NameCell LineIC50 (μg/mL)Mechanism of Action
2-phenyl-4H-benzo[d][1,3]oxazin-4-oneA54965.43Inhibition of MRS
Other Oxazine DerivativesVariousVariesMulti-target inhibition

Properties

IUPAC Name

9-(2-morpholin-4-ylethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-22-18-6-7-21-19(23(18)28-15-20(22)17-4-2-1-3-5-17)14-25(16-29-21)9-8-24-10-12-27-13-11-24/h1-7,15H,8-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLUFSKPKWCLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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